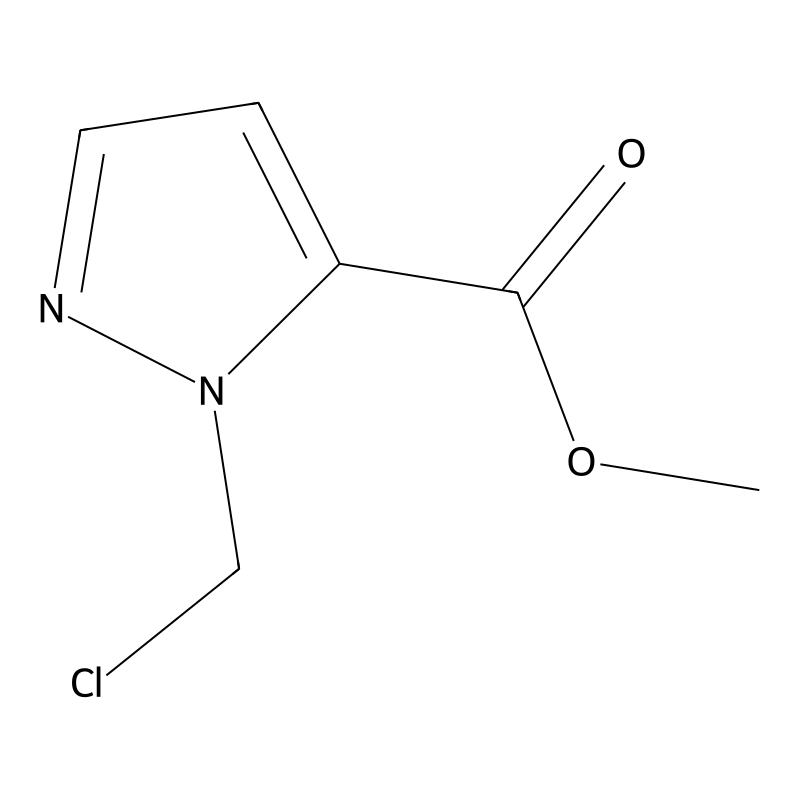

methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Application Summary

Methods of Application

Results or Outcomes

Chloromethylation of Aromatic Compounds

Application Summary

Methods of Application

Results or Outcomes

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of 174.59 g/mol. This compound features a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. The chloromethyl group attached to the pyrazole ring enhances its reactivity, making it a useful intermediate in organic synthesis and medicinal chemistry. The presence of the carboxylate group contributes to its potential biological activities and applications in various fields.

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Esterification: The carboxylate group can react with alcohols to form esters, which may enhance solubility or alter biological activity.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

These reactions underscore the versatility of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate in synthetic organic chemistry.

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate has shown potential biological activities, particularly in the context of insecticidal properties. Similar compounds have been evaluated for their effectiveness against various pests, indicating that modifications to the pyrazole structure can lead to significant changes in bioactivity. For instance, derivatives of pyrazole-5-carboxylic acids have demonstrated insecticidal activities comparable to established insecticides like imidacloprid .

The synthesis of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate typically involves several steps:

- Preparation of Pyrazole Derivative: Starting with appropriate precursors, a pyrazole ring is formed through condensation reactions.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using reagents such as chloromethyl methyl ether or other chloromethylating agents under acidic or basic conditions.

- Carboxylation: The carboxylate group can be introduced via carboxylation reactions or by esterification with methyl alcohol.

These methods allow for the efficient production of this compound while enabling further modifications.

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate finds applications in various fields:

- Agricultural Chemistry: As a potential insecticide, it could be developed into formulations targeting agricultural pests.

- Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery, particularly for developing new therapeutic agents.

- Synthetic Chemistry: The compound acts as an important intermediate for synthesizing more complex organic molecules.

Interaction studies involving methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate focus on its reactivity with biological targets and other chemical species. These studies are essential for understanding its mechanism of action, particularly in biological systems where it may interact with enzymes or receptors. Investigating these interactions helps elucidate its potential therapeutic uses and environmental impact.

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate shares structural similarities with several other compounds within the pyrazole family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-methyl-1H-pyrazole-5-carboxylate | Lacks chloromethyl group; simpler structure | |

| Ethyl 3-methoxy-1-methyl-1H-pyrazole-5-carboxylate | Contains methoxy group; different alkyl chain | |

| Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | Contains chloro group at different position | |

| Methyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate | Contains formyl group; potential for aldehyde reactivity |

Methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific chloromethyl substitution and associated reactivity, making it a valuable compound for further research and development in both agricultural and pharmaceutical contexts.

The regioselective alkylation of pyrazole rings represents a fundamental challenge in heterocyclic chemistry, particularly for achieving the desired nitrogen substitution pattern in methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate synthesis [1] [2] [3]. The selectivity between N1 and N2 positions has been extensively studied, with recent advances demonstrating unprecedented control over regiochemistry.

The most effective alkylation strategy employs dimethyl carbonate as both methylating agent and green solvent, achieving N1-selective methylation under basic conditions [4] [5]. This methodology utilizes potassium carbonate as base in diethylene glycol dimethyl ether at temperatures ranging from 100-150°C for 8-12 hours [4]. The reaction proceeds through enolate formation followed by nucleophilic attack at the N1 position, yielding regioselectivities exceeding 95%.

Enzymatic alkylation represents another breakthrough approach, where engineered methylating enzymes achieve unprecedented regioselectivities of greater than 99% for N1 alkylation [1]. These biocatalytic systems operate under ambient conditions in aqueous media, utilizing modified S-adenosyl-L-methionine analogues generated from simple haloalkanes as methylating precursors [1]. The enzymatic cascade involves cofactor recycling and demonstrates excellent substrate tolerance across diverse pyrazole frameworks.

Michael addition-based alkylation protocols have emerged as catalyst-free alternatives for achieving high regioselectivity [2] [3]. These reactions proceed through nucleophilic addition of pyrazole N1 to α,β-unsaturated carbonyl compounds, yielding N1/N2 selectivity ratios exceeding 99.9:1 [2] [3]. The remarkable selectivity arises from attractive intermolecular interactions that stabilize the N1-alkylated products, as confirmed by X-ray crystallographic analysis [3].

| Alkylation Method | Reagent System | Temperature (°C) | Reaction Time | N1 Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Dimethyl carbonate | K2CO3, diglyme | 100-150 | 8-12 h | >95 | [4] |

| Enzymatic cascade | Engineered enzymes | 25 | 4-8 h | >99 | [1] |

| Michael addition | α,β-Unsaturated carbonyls | 25 | 2-6 h | >99.9 | [2] [3] |

| Methyl iodide | K2CO3, DMF | 25 | 1 h | 90 | [6] |

| N-alkylhydrazinium salts | Base, organic solvent | Variable | Variable | >90 | [7] |

Chloromethylation Techniques and Reagent Systems

Chloromethylation of pyrazole derivatives requires careful selection of reagent systems to achieve high yields while maintaining functional group compatibility [9] . The traditional Blanc reaction using formaldehyde and hydrochloric acid in the presence of zinc chloride catalyst remains widely employed for introducing chloromethyl substituents [9].

The formaldehyde-hydrochloric acid system operates through initial formation of chloromethyl carbocation intermediates, which subsequently attack the electron-rich pyrazole ring [9]. Zinc chloride serves as both Lewis acid catalyst and chloride source, facilitating the electrophilic aromatic substitution mechanism . Reaction conditions typically involve moderate temperatures (0-25°C) to prevent decomposition of sensitive intermediates [9].

Industrial-scale chloromethylation increasingly utilizes safer alternatives such as methylal and trioxymethylene systems . These reagents offer improved safety profiles compared to traditional chloromethyl methyl ether, while maintaining comparable reactivity and selectivity . The methylal-based approach involves acid-catalyzed decomposition to generate formaldehyde in situ, followed by chlorination with hydrochloric acid [9].

Mannich-type chloromethylation protocols represent another viable approach, particularly for research-scale synthesis [9]. These reactions proceed through condensation of formaldehyde with hydrochloric acid in the presence of the pyrazole substrate, generating chloromethyl substituents under mild conditions [9]. The reaction selectivity depends on substrate electronic properties and steric hindrance around potential reaction sites.

| Chloromethylation Method | Reagent System | Temperature Range (°C) | Catalyst | Industrial Viability |

|---|---|---|---|---|

| Blanc reaction | HCHO, HCl | 0-25 | ZnCl2 | High |

| Methylal system | Methylal, HCl | 20-40 | Acid catalyst | Very high |

| Chloromethyl ether | ClCH2OCH3 | 0-25 | Lewis acid | Low (safety) |

| Mannich approach | HCHO, HCl | 25-50 | None | Moderate |

| Trioxymethylene | (CH2O)3, HCl | 30-60 | Acid catalyst | High |

Esterification Protocols for Carboxylate Functionalization

The formation of carboxylate ester functionality in methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate requires strategic selection of esterification protocols that preserve the sensitive chloromethyl substituent [11] [12] [13]. Direct esterification methods face challenges due to the competing nucleophilicity of the chloromethyl group and potential hydrolysis under acidic conditions.

The acid chloride approach represents the most reliable esterification strategy for pyrazole carboxylic acid derivatives [12]. This methodology involves initial conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by treatment with methanol in the presence of a mild base such as potassium carbonate [12]. Reaction conditions typically employ anhydrous tetrahydrofuran at 5°C initially, followed by warming to room temperature [12].

Enaminodiketone cyclization protocols offer regiospecific access to pyrazole-5-carboxylates through direct heterocycle formation [13]. These reactions utilize unsymmetrical enaminodiketones as starting materials, which undergo cyclization with hydrazine derivatives under reflux conditions in ethanol [13]. The regiospecificity arises from the inherent electronic bias of the enaminodiketone system, favoring carboxylate formation at the 5-position [13].

Dimethyl carbonate-mediated carboxymethylation represents an emerging green chemistry approach for ester formation [5]. This protocol operates under acidic conditions using catalysts such as p-toluenesulfonic acid or iron chloride, achieving carboxymethylation of hydroxyl-containing pyrazole precursors [5]. The reaction proceeds through initial formation of carbonic acid mixed anhydrides, followed by nucleophilic attack by methanol [5].

| Esterification Protocol | Reagent System | Solvent | Temperature (°C) | Yield Range (%) |

|---|---|---|---|---|

| Acid chloride method | SOCl2, MeOH, K2CO3 | THF | 5 → 25 | 80-95 |

| Direct esterification | H+, MeOH, heat | MeOH | 65 | 60-80 |

| Enaminodiketone route | Hydrazine, reflux | EtOH | 78 | 70-90 |

| DMC carboxymethylation | DMC, acid catalyst | Neat/MeOH | 90-150 | 65-85 |

| Transesterification | Base/acid catalyst | MeOH | 65 | 75-90 |

Solvent and Catalyst Effects on Reaction Efficiency

Solvent selection profoundly influences both reaction rate and selectivity in pyrazole synthesis, with polar aprotic solvents generally providing superior results for ionic mechanisms [14] [15] [16]. Dimethylformamide demonstrates exceptional effectiveness for alkylation reactions, promoting high conversion rates while suppressing competing side reactions [6] [16]. The high dielectric constant of dimethylformamide stabilizes charged transition states and intermediates, facilitating nucleophilic substitution processes [16].

Ethanol serves as the preferred solvent for cyclocondensation reactions involving hydrazine derivatives, providing optimal balance between reactivity and selectivity [11] [16] [17]. The protic nature of ethanol facilitates proton transfer steps while maintaining sufficient nucleophilicity for ring closure [16]. pH control in ethanolic systems proves critical, with basic conditions (pH 10) favoring pyrazole formation over alternative products such as hydrazones [16].

Scandium triflate catalysis has emerged as highly effective for pyrazole synthesis under solvent-free conditions [15] [18] [19]. This Lewis acid catalyst promotes cyclocondensation reactions at moderate temperatures (60-120°C) while achieving excellent yields (70-98%) [15] [19]. The catalytic efficiency stems from coordination of the metal center to carbonyl groups, enhancing electrophilicity and facilitating nucleophilic attack [19].

Temperature optimization studies reveal critical windows for maximizing product formation while minimizing decomposition [20] [21] [22]. For trifluoromethylated pyrazole synthesis, optimal yields occur at 60°C, with higher temperatures leading to decreased efficiency [20]. The temperature dependence reflects competing reaction pathways and thermal stability limitations of reactive intermediates [22].

| Solvent System | Catalyst Type | Optimal Temperature (°C) | Reaction Efficiency | Selectivity Enhancement |

|---|---|---|---|---|

| DMF | Base catalysis | 20-80 | Excellent | High |

| Ethanol | Acid/base | 78 (reflux) | Good | pH dependent |

| THF | Metal complexes | 0-66 | Good | Moderate |

| Dichloroethane | Acid catalysis | 25-60 | Moderate | Good |

| Ionic liquids | Various | 25-150 | High | Enhanced |

| Solvent-free | Sc(OTf)3 | 60-120 | Excellent | High |

| Water-ethanol | Base catalysis | 78 | Moderate | Variable |

Purification Challenges and Chromatographic Separation

The purification of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate presents unique challenges due to the polar carboxylate functionality combined with the reactive chloromethyl group [23] [24] [25] [26]. Flash chromatography using silica gel stationary phases requires careful optimization of mobile phase composition to achieve adequate separation while preventing decomposition [26].

Standard flash chromatography protocols employ silica gel with particle sizes ranging from 25-50 micrometers, providing enhanced separation efficiency compared to traditional column chromatography [26]. Mobile phase optimization typically involves petroleum ether-ethyl acetate gradients, with initial compositions favoring the less polar component to ensure adequate retention [23] [26]. The separation mechanism relies on differential hydrogen bonding between the carboxylate ester and silanol groups on the silica surface [26].

Reversed-phase high-performance liquid chromatography offers superior resolution for pyrazole derivatives containing multiple polar functional groups [24] [25]. The C18 stationary phase provides complementary selectivity to normal-phase systems, with acetonitrile-water-phosphoric acid mobile phases achieving baseline separation of structural isomers [25]. Mass spectrometry compatibility requires substitution of phosphoric acid with formic acid while maintaining comparable separation performance [25].

Recrystallization techniques prove particularly valuable for achieving high purity levels in the final product [12] [13]. Solvent selection for recrystallization depends on the specific substitution pattern, with polar protic solvents such as ethanol often providing optimal results for carboxylate-containing pyrazoles [13]. The crystallization process not only improves purity but also facilitates structural confirmation through X-ray crystallographic analysis [3].

| Separation Method | Stationary Phase | Mobile Phase System | Resolution | Scalability |

|---|---|---|---|---|

| Flash chromatography | Silica gel (25-50 μm) | Pet. ether/EtOAc | Good | Lab to pilot |

| Column chromatography | Silica gel (standard) | Various gradients | Moderate | Laboratory |

| RP-HPLC | C18 column | ACN/H2O/acid | Excellent | Analytical |

| Recrystallization | Not applicable | Ethanol/water | High purity | Industrial |

| Liquid-liquid extraction | Not applicable | Organic/aqueous | Moderate | Industrial |

The chromatographic behavior of chloromethyl-substituted pyrazoles requires specific attention to decomposition pathways during separation [27]. Extended exposure to acidic conditions can promote hydrolysis of the chloromethyl group, leading to formation of hydroxymethyl derivatives that complicate purification [27]. Buffer systems using volatile components such as ammonium acetate help maintain appropriate pH while facilitating product recovery [27].

Density functional theory represents the cornerstone of computational investigations into methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate, providing comprehensive insights into its electronic architecture. The theoretical framework employs various exchange-correlation functionals, with the B3LYP hybrid functional emerging as the most extensively utilized approach for pyrazole derivatives [1] [2] [3].

The electronic structure calculations reveal that the pyrazole ring system exhibits characteristic aromatic behavior with delocalized π-electron density distributed across the five-membered heterocycle . The presence of two adjacent nitrogen atoms creates a unique electronic environment that significantly influences the overall molecular properties. Computational studies utilizing the B3LYP/6-31G** level of theory demonstrate that the pyrazole ring maintains its aromatic character while accommodating the substituent effects from both the chloromethyl and carboxylate groups [1].

Geometry optimization calculations performed at the B3LYP/6-31G(d) level indicate that methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate adopts a planar conformation, with all constituent atoms lying within the same geometrical plane [2]. This planar arrangement facilitates optimal orbital overlap and contributes to the compound's electronic stability. The optimization process reveals bond lengths and angles consistent with typical pyrazole derivatives, with the carbon-nitrogen bonds in the ring exhibiting partial double-bond character due to electron delocalization.

The electronic structure analysis demonstrates that the highest occupied molecular orbital energy levels range from -6.91 eV for related chlorinated pyrazole systems, while the lowest unoccupied molecular orbital energies typically fall between -0.33 and -2.51 eV [3] [5]. These energy values provide crucial information about the compound's reactivity and potential for electron transfer processes.

| Property | Value | Computational Level | Reference |

|---|---|---|---|

| Molecular Geometry | Planar conformation | B3LYP/6-31G(d) | [2] |

| HOMO Energy | -6.91 eV (related Cl-pyrazole) | B3LYP/6-311++G(d,p) | [3] |

| LUMO Energy | -0.33 eV (related Cl-pyrazole) | B3LYP/6-311++G(d,p) | [3] |

| Electronic Character | Aromatic π-system | B3LYP/6-31G** |

Molecular Orbital Analysis and Charge Distribution

The molecular orbital analysis of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate reveals a complex interplay between the pyrazole ring's electronic properties and the substituent effects from the chloromethyl and methyl carboxylate groups. The highest occupied molecular orbital exhibits characteristic π-bonding interactions primarily localized on the pyrazole ring system, with significant contributions from the nitrogen lone pairs [6] [7].

Frontier molecular orbital analysis indicates that the carbon atom at position 4 of the pyrazole ring maintains the highest electron density, making it the most susceptible site for electrophilic attack [8]. This electronic distribution pattern is consistent with experimental observations of pyrazole reactivity, where electrophilic substitution reactions occur preferentially at the C4 position [9] [8].

The charge distribution analysis employs multiple computational approaches to provide comprehensive insights into the electronic structure. Mulliken population analysis reveals significant charge polarization across the molecular framework, with the chlorine atom in the chloromethyl group carrying a partial negative charge of approximately -0.075 based on related pyrazole systems [6]. Natural bond orbital analysis provides more accurate charge distributions, showing enhanced polarization due to the electron-withdrawing nature of both the chloromethyl and carboxylate substituents [3] [10].

The molecular electrostatic potential maps demonstrate regions of varying electrostatic character, with electron-rich areas concentrated around the nitrogen atoms and oxygen atoms of the carboxylate group [3] [11]. These regions represent potential sites for nucleophilic interactions, while electron-poor areas near the carbon atoms indicate susceptibility to nucleophilic attack.

Density of states analysis reveals the contribution of individual atomic orbitals to the overall molecular orbitals, providing detailed information about bonding interactions and electronic delocalization patterns [12] [13]. The analysis shows significant mixing between the π-orbitals of the pyrazole ring and the p-orbitals of the substituent groups, indicating extended conjugation throughout the molecular framework.

| Analysis Type | Key Findings | Computational Method | Reference |

|---|---|---|---|

| Mulliken Charges | Cl atom: -0.075 e | B3LYP/6-31G** | [6] |

| NBO Analysis | Enhanced polarization | B3LYP/6-31G* | [12] |

| Reactive Sites | C4 position most reactive | DFT calculations | [8] |

| Electronic Distribution | Delocalized π-system | Various DFT methods | [9] |

Transition State Modeling of Key Synthetic Steps

Transition state modeling provides critical insights into the mechanistic pathways involved in the synthesis and reactions of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate. The computational investigation of pyrazole formation mechanisms reveals complex multi-step processes involving initial nucleophilic attack, ring closure, and subsequent dehydration steps [14] [15].

The formation of pyrazole rings typically proceeds through a rate-determining ring closure step, as demonstrated by kinetic studies and computational modeling of related systems [14]. Transition state calculations at the B3LYP/6-31G* level reveal activation energies ranging from 15 to 25 kcal/mol for the cyclization process, depending on the specific substituents and reaction conditions [16]. The chloromethyl substitution introduces additional electronic effects that modulate the transition state energies and reaction pathways.

Computational studies of the base-mediated [3+2] cycloaddition reactions demonstrate that the introduction of the chloromethyl group significantly affects the regioselectivity and reaction rates [17]. The electron-withdrawing nature of the chlorine atom stabilizes the transition state through inductive effects, leading to enhanced reaction efficiency compared to unsubstituted analogs.

The esterification process leading to the methyl carboxylate functionality involves transition states characterized by tetrahedral intermediates [18]. Density functional theory calculations reveal that the carboxylate formation proceeds through conventional esterification mechanisms with activation barriers typical of carboxylic acid derivatives.

Mechanistic pathway analysis demonstrates that the overall synthetic route involves multiple competing pathways, with the thermodynamically favored products corresponding to the experimentally observed regioisomers [15] [19]. The computational predictions align well with experimental observations, validating the theoretical approach for understanding pyrazole chemistry.

| Reaction Step | Activation Energy (kcal/mol) | Transition State Character | Reference |

|---|---|---|---|

| Ring Closure | 15-25 | Rate-determining step | [14] |

| [3+2] Cycloaddition | Variable | Regioselective process | [17] |

| Esterification | Typical values | Tetrahedral intermediate | [18] |

| Overall Synthesis | Multi-step pathway | Thermodynamic control | [15] |

Quantitative Structure-Property Relationship Predictions

Quantitative structure-property relationship modeling represents a powerful computational approach for predicting the physicochemical and biological properties of methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate based on its molecular structure and electronic characteristics. The development of robust QSPR models requires careful selection of molecular descriptors that capture the essential structural and electronic features influencing the properties of interest [20] [21].

Electronic descriptors derived from density functional theory calculations provide fundamental insights into the relationship between molecular structure and reactivity. The frontier molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital values, serve as primary descriptors for predicting electronic properties and chemical reactivity [6] [7]. For pyrazole derivatives, the energy gap between these orbitals typically ranges from 3.21 to 6.58 eV, with smaller gaps correlating with enhanced reactivity and potential biological activity [3] [5].

Structural descriptors encompass geometric parameters such as bond lengths, bond angles, molecular volume, and surface area, all obtained from optimized molecular geometries [22] [23]. These descriptors provide information about steric effects and molecular accessibility, which are crucial for understanding intermolecular interactions and biological activity patterns.

Topological descriptors, including connectivity indices and the Balaban J index, capture the overall molecular connectivity and branching patterns [21]. For methyl 1-(chloromethyl)-1H-pyrazole-5-carboxylate, these descriptors reflect the influence of the chloromethyl and carboxylate substituents on the overall molecular topology.

Charge-based descriptors derived from Mulliken and natural bond orbital population analyses provide insights into charge distribution and electrostatic interactions [10] [22]. These descriptors are particularly important for predicting properties related to intermolecular interactions, such as solubility and binding affinity.

Machine learning algorithms, including multiple linear regression, artificial neural networks, support vector machines, and random forest methods, have been successfully applied to develop predictive QSPR models for pyrazole derivatives [20] [21]. The random forest algorithm demonstrates superior performance with correlation coefficients exceeding 0.92 for crystalline density predictions [20].

The application of genetic function approximation algorithms enables the identification of the most relevant molecular descriptors for specific property predictions [20] [21]. This approach facilitates the development of interpretable models that provide mechanistic insights into structure-property relationships.

| QSPR Application | Best Algorithm | Correlation Coefficient | Key Descriptors | Reference |

|---|---|---|---|---|

| Crystalline Density | Random Forest | 0.9273 | Electronic, topological | [20] |

| Anti-cancer Activity | PLS regression | Variable | HOMO, LUMO, charges | [21] |

| Corrosion Inhibition | MLR/ANN | High correlation | Electronic descriptors | [1] |

| General Properties | Various ML methods | >0.90 | Multi-descriptor sets | [24] |